3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-(oxolan-3-yl)bicyclo[111]pentan-1-amine hydrochloride is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure
Preparation Methods
The synthesis of 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane framework. Two practical and scalable methods for synthesizing this framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This method involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Chemical Reactions Analysis
3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can enhance the solubility, potency, and metabolic stability of the compounds it is incorporated into . This makes it a valuable scaffold in drug design, as it can improve the pharmacokinetic properties of drug candidates.
Comparison with Similar Compounds
3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentan-1-amine hydrochloride: This compound lacks the oxolan-3-yl group but shares the bicyclo[1.1.1]pentane core.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound has carboxylic acid groups instead of the amine group.
1-Adamantylamine: This compound features a different three-dimensional structure but is used in similar applications.
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the oxolan-3-yl group, which can impart distinct chemical and biological properties.
Properties
CAS No. |
2768326-86-7 |
---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c10-9-4-8(5-9,6-9)7-1-2-11-3-7;/h7H,1-6,10H2;1H |
InChI Key |
MTFNCADQFVKVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C23CC(C2)(C3)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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